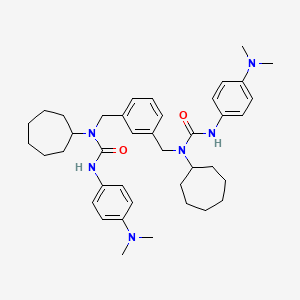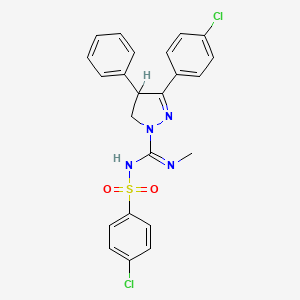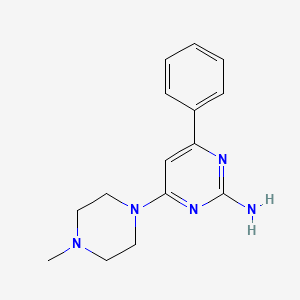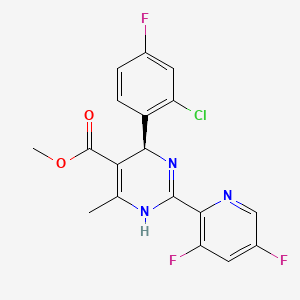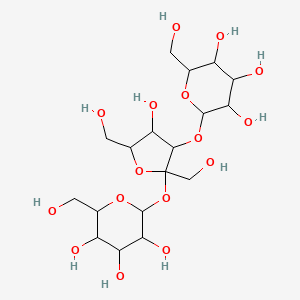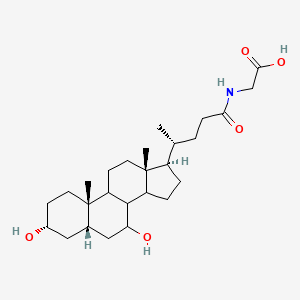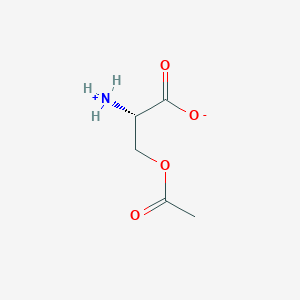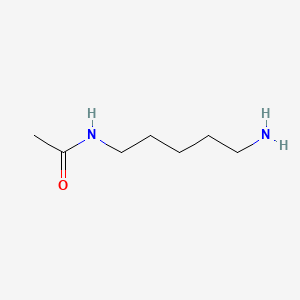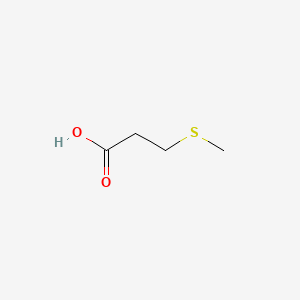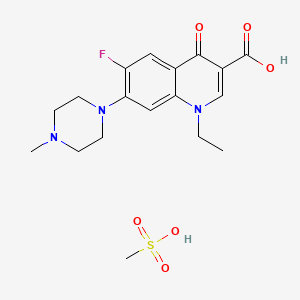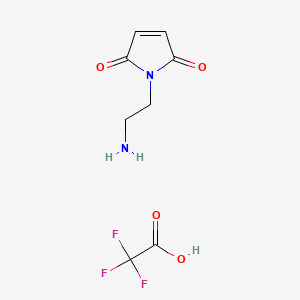
1-(2-氨基乙基)-1H-吡咯-2,5-二酮 2,2,2-三氟乙酸盐
描述
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
科学研究应用
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
Target of Action
N-(2-Aminoethyl)maleimide trifluoroacetate salt, also known as 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, is a thiol-reactive cross-linking agent . It primarily targets thiol groups in proteins and other biological molecules, forming covalent bonds with them .
Mode of Action
This compound interacts with its targets by forming covalent bonds between polymeric precursors . The maleimide group in the compound reacts with the thiol group in the target molecule, resulting in a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making it a useful tool for bioconjugation .
Biochemical Pathways
It is commonly utilized in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation . This suggests that it may play a role in modulating biochemical pathways related to heparin and its functions.
Result of Action
The primary result of the action of N-(2-Aminoethyl)maleimide trifluoroacetate salt is the formation of stable covalent bonds between polymeric precursors . This enables the creation of complex structures such as hydrogels, which have numerous applications in biomedical research and therapeutics .
Action Environment
The action of N-(2-Aminoethyl)maleimide trifluoroacetate salt can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds can compete with the intended target for reaction with the maleimide group. Additionally, the pH of the environment can affect the reactivity of the maleimide group, with a near-neutral pH being optimal for the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of dehydrating agents such as phosphorus pentoxide or trifluoroacetic anhydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
化学反应分析
Types of Reactions
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar pyrrole-based structure and are used in various applications, including pharmaceuticals and organic synthesis.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate is unique due to the combination of its aminoethyl and trifluoroacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
属性
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHKVOGCDPODMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583690 | |
| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146474-00-2 | |
| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


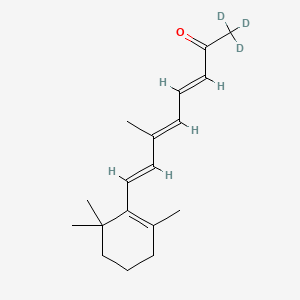
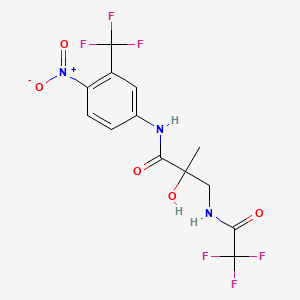
![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)

